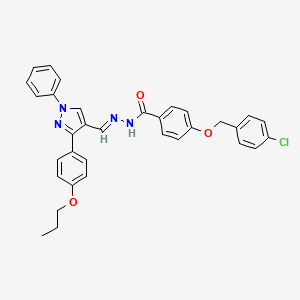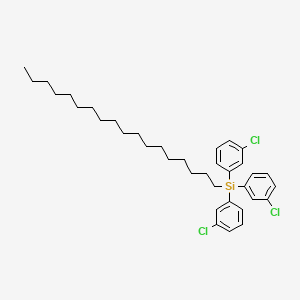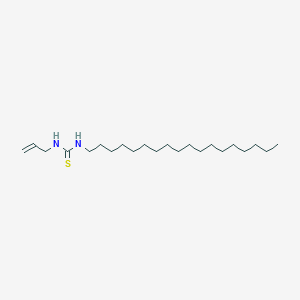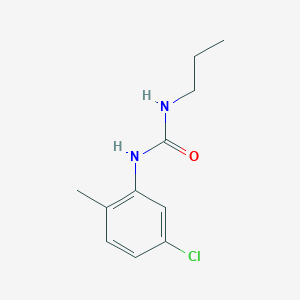
1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea is a chemical compound with the molecular formula C9H9Cl3N2O It is known for its unique structure, which includes a urea moiety substituted with a 2,4,5-trichlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea typically involves the reaction of 2,4,5-trichloroaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction is typically monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylurea derivatives.
Scientific Research Applications
1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve disruption of cellular membranes and inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-(2,4,6-trichlorophenyl)urea
- 1,1-Diethyl-3-(2,4,5-trichlorophenyl)urea
- 1,1-Dibutyl-3-(2,4,5-trichlorophenyl)urea
Uniqueness
1,1-Dimethyl-3-(2,4,5-trichlorophenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of three chlorine atoms in the 2,4,5-positions makes it particularly reactive in substitution reactions and contributes to its potential biological activities.
Properties
CAS No. |
27831-00-1 |
|---|---|
Molecular Formula |
C9H9Cl3N2O |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
1,1-dimethyl-3-(2,4,5-trichlorophenyl)urea |
InChI |
InChI=1S/C9H9Cl3N2O/c1-14(2)9(15)13-8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H3,(H,13,15) |
InChI Key |
FHQLBWPPPIPNPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


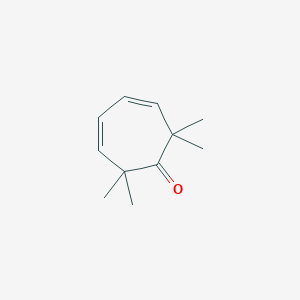
![2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11954605.png)


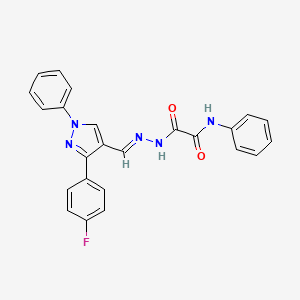
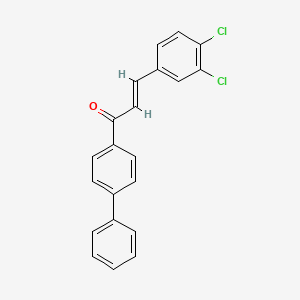
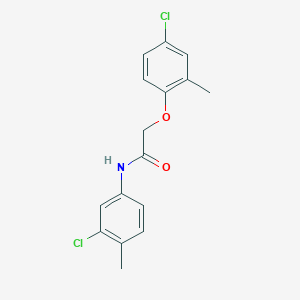
![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)
